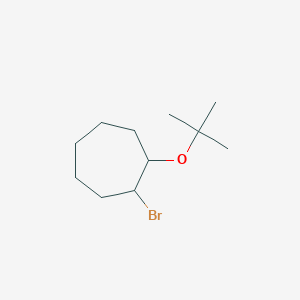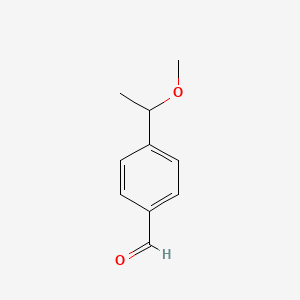![molecular formula C11H12BrNO2 B13326274 (3aR,9bS)-8-bromo-1-methyl-3,3a,4,9b-tetrahydrochromeno[4,3-c][1,2]oxazole](/img/structure/B13326274.png)
(3aR,9bS)-8-bromo-1-methyl-3,3a,4,9b-tetrahydrochromeno[4,3-c][1,2]oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3aR,9bS)-8-bromo-1-methyl-3,3a,4,9b-tetrahydrochromeno[4,3-c][1,2]oxazole: is a complex organic compound that belongs to the class of chromenooxazoles. This compound is characterized by its unique structure, which includes a bromine atom, a methyl group, and a fused chromene-oxazole ring system. The stereochemistry of the compound is defined by the (3aR,9bS) configuration, indicating the specific spatial arrangement of the atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3aR,9bS)-8-bromo-1-methyl-3,3a,4,9b-tetrahydrochromeno[4,3-c][1,2]oxazole typically involves multi-step organic reactions. One common method includes the bromination of a precursor chromene compound, followed by cyclization with an oxazole derivative. The reaction conditions often require the use of a brominating agent such as N-bromosuccinimide (NBS) in an organic solvent like dichloromethane, under controlled temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions. The use of catalysts and advanced purification techniques like chromatography and recrystallization would be employed to achieve high-quality product.
Analyse Chemischer Reaktionen
Types of Reactions
(3aR,9bS)-8-bromo-1-methyl-3,3a,4,9b-tetrahydrochromeno[4,3-c][1,2]oxazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.
Reduction Reactions: Reduction can be used to modify the oxazole ring or the chromene moiety.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiourea in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while oxidation might produce a ketone or aldehyde derivative.
Wissenschaftliche Forschungsanwendungen
(3aR,9bS)-8-bromo-1-methyl-3,3a,4,9b-tetrahydrochromeno[4,3-c][1,2]oxazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (3aR,9bS)-8-bromo-1-methyl-3,3a,4,9b-tetrahydrochromeno[4,3-c][1,2]oxazole involves its interaction with specific molecular targets. The bromine atom and the oxazole ring play crucial roles in binding to enzymes or receptors, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-bromo-1-methylchromeno[4,3-c][1,2]oxazole: Lacks the tetrahydro structure.
1-methyl-3,3a,4,9b-tetrahydrochromeno[4,3-c][1,2]oxazole: Lacks the bromine atom.
8-bromo-3,3a,4,9b-tetrahydrochromeno[4,3-c][1,2]oxazole: Lacks the methyl group.
Uniqueness
The uniqueness of (3aR,9bS)-8-bromo-1-methyl-3,3a,4,9b-tetrahydrochromeno[4,3-c][1,2]oxazole lies in its specific stereochemistry and the presence of both the bromine atom and the methyl group. These features contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C11H12BrNO2 |
|---|---|
Molekulargewicht |
270.12 g/mol |
IUPAC-Name |
(3aR,9bS)-8-bromo-1-methyl-3,3a,4,9b-tetrahydrochromeno[4,3-c][1,2]oxazole |
InChI |
InChI=1S/C11H12BrNO2/c1-13-11-7(6-15-13)5-14-10-3-2-8(12)4-9(10)11/h2-4,7,11H,5-6H2,1H3/t7-,11+/m1/s1 |
InChI-Schlüssel |
IKMNZXXFKNSMLB-HQJQHLMTSA-N |
Isomerische SMILES |
CN1[C@H]2[C@H](COC3=C2C=C(C=C3)Br)CO1 |
Kanonische SMILES |
CN1C2C(COC3=C2C=C(C=C3)Br)CO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


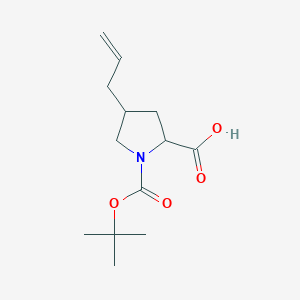
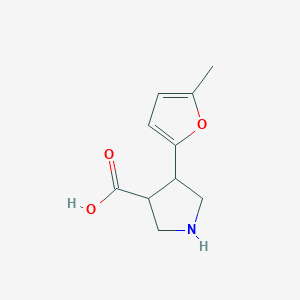
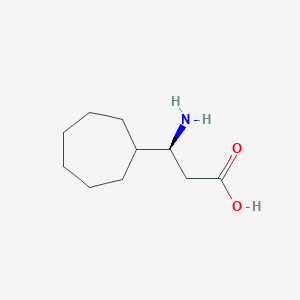
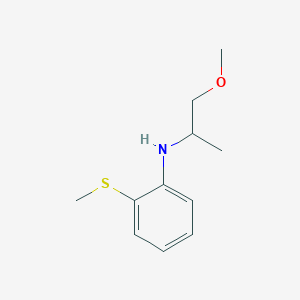
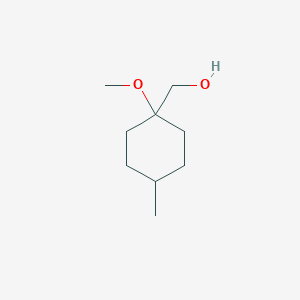
![1-Oxa-9-azaspiro[5.5]undecan-4-amine dihydrochloride](/img/structure/B13326230.png)
![2,6-Diazaspiro[3.5]nonan-5-one](/img/structure/B13326236.png)

![4-Amino-2-oxabicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B13326249.png)
![6-Bromo-2-ethoxy-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13326250.png)
![5-(Cyclopentylsulfanyl)spiro[2.3]hexane-5-carboxylic acid](/img/structure/B13326259.png)
![Methyl 3-iodo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-5-carboxylate](/img/structure/B13326262.png)
